molecular formula C4H8N2OS B1273527 5-Hydroxy-1,3-diazinane-2-thione CAS No. 55107-70-5

5-Hydroxy-1,3-diazinane-2-thione

Cat. No. B1273527
CAS RN: 55107-70-5
M. Wt: 132.19 g/mol
InChI Key: GBUALRXLRRQXGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Hydroxy-1,3-diazinane-2-thione involves reacting alkyl/aryl/aralkylamines or amino acids with carbon disulfide employing basic aqueous medium . Another synthesis method involves the reaction of α-keto acids with carbodiimides which provides O-acyl urea intermediates .


Chemical Reactions Analysis

Thiazolidinones, such as 5-Hydroxy-1,3-diazinane-2-thione, have been known for their various biological activities . The reaction of alkyl/aryl/aralkylamines or amino acids with carbon disulfide and potassium hydroxide followed by addition of formaldehyde and various primary amines in phosphate buffer medium has been reported .


Physical And Chemical Properties Analysis

5-Hydroxy-1,3-diazinane-2-thione is a biologically important compound with a molecular weight of 132.18 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

5-Hydroxy-1,3-diazinane-2-thione, as a part of its derivatives and similar compounds, has been studied for its molecular structure and hydrogen bonding characteristics. For instance, in the compound 4-Hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione, the 1,3-diazinane-2-thione ring system is noted for its non-coplanarity with adjacent benzene rings, and the crystal structure exhibits intermolecular hydrogen bonding (Devarajegowda et al., 2011).

Coordination with Metals

1,3-diazinane-2-thione and its derivatives are involved in forming complexes with various metals. For example, complexes with gold(I) (Akhtar et al., 1996), cadmium(II) (Alharthi et al., 2018), and silver(I) (Nawaz et al., 2011) have been synthesized and characterized, showcasing its versatility in coordination chemistry.

Antimicrobial Studies

Some studies have explored the antimicrobial properties of metal complexes involving 1,3-diazinane-2-thione. For instance, cadmium chloride complexes with 1,3-diazinane-2-thione have shown substantial antibacterial activities (Wazeer et al., 2007).

Crystal Structure Analysis

The crystal structures of various complexes containing 1,3-diazinane-2-thione have been extensively studied, providing insights into their molecular geometry and bonding. Such studies are crucial in understanding the interaction mechanisms of these compounds (Mahmood et al., 2012).

Applications in Organophosphorus Chemistry

The compound has been utilized in the synthesis of organophosphorus cyclic compounds, showcasing its potential in the field of organic chemistry (Mikołajczyk et al., 1982).

Cytotoxic Activity

In the realm of medicinal chemistry, 1,3-diazinane-2-thione derivatives have been used in synthesizing complexes to evaluate cytotoxic activities against various human cancer lines, indicating its potential use in cancer research (Mustafa et al., 2014).

Future Directions

Thiazolidinones, such as 5-Hydroxy-1,3-diazinane-2-thione, have almost all types of biological activities . This suggests that these compounds could be further optimized as more effective drug agents in the future .

properties

IUPAC Name

5-hydroxy-1,3-diazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2OS/c7-3-1-5-4(8)6-2-3/h3,7H,1-2H2,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUALRXLRRQXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC(=S)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393785
Record name 5-Hydroxytetrahydropyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1,3-diazinane-2-thione

CAS RN

55107-70-5
Record name NSC521574
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC511368
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydroxytetrahydropyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Isab, AR Al-Arfaj, M Arab, MM Hassan - Transition Metal Chemistry, 1994 - Springer
Pd(CN) 2 reacts with imidazolidine-2-thione (Imt), 1,3-diazinane-2-thione(Diaz), 1,3-diazipnane-2-thione (Diap) and their derivatives to yield complexes of stoichiometry [PdL 2 (CN) 2 ] …
Number of citations: 13 link.springer.com

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